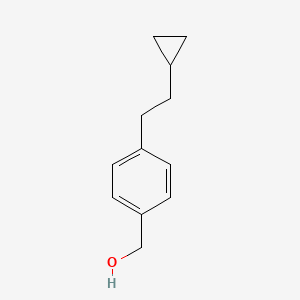
(4-(2-Cyclopropylethyl)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(2-Cyclopropylethyl)phenyl)methanol is an organic compound that belongs to the class of phenylmethanols It features a cyclopropylethyl group attached to the phenyl ring, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Cyclopropylethyl)phenyl)methanol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable aryl halide with a nucleophile, followed by reduction to introduce the methanol group. The reaction conditions typically involve the use of strong bases and electron-withdrawing groups to activate the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as aqueous hydrogen peroxide as an oxidant, can also be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
(4-(2-Cyclopropylethyl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenyl ring is activated towards electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
(4-(2-Cyclopropylethyl)phenyl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of (4-(2-Cyclopropylethyl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. The phenyl ring can undergo electrophilic substitution, affecting its chemical behavior .
Comparison with Similar Compounds
Similar Compounds
(4-(Methylamino)phenyl)methanol: Similar in structure but with a methylamino group instead of a cyclopropylethyl group.
Phenylmethanol: Lacks the cyclopropylethyl group, making it less sterically hindered and more reactive in certain reactions.
Uniqueness
(4-(2-Cyclopropylethyl)phenyl)methanol is unique due to the presence of the cyclopropylethyl group, which imparts specific steric and electronic effects. These effects can influence the compound’s reactivity and interactions, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C12H16O |
|---|---|
Molecular Weight |
176.25 g/mol |
IUPAC Name |
[4-(2-cyclopropylethyl)phenyl]methanol |
InChI |
InChI=1S/C12H16O/c13-9-12-7-5-11(6-8-12)4-3-10-1-2-10/h5-8,10,13H,1-4,9H2 |
InChI Key |
SQAFTIHRBZDKKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CCC2=CC=C(C=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Amino-6-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B14885257.png)
![6-fluoroH-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B14885260.png)
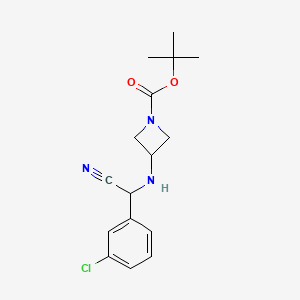
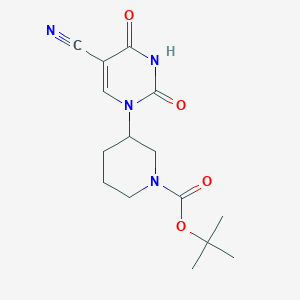
![3-Fluoro-4-[(3-methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14885277.png)
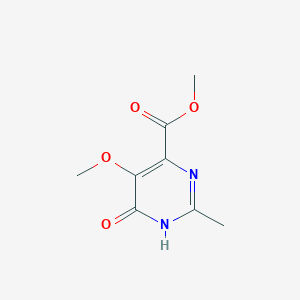
![7-Hydroxy-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B14885285.png)

![6,8-Dimethyl-6,8-diazaspiro[3.5]nonane-2,7-dione](/img/structure/B14885304.png)
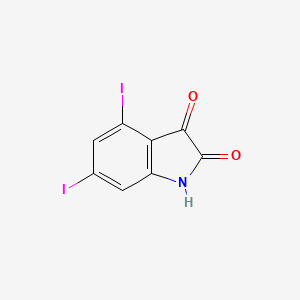
![7-[(2E)-but-2-en-1-yl]-3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14885318.png)
![2,4-dichloro-N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B14885323.png)
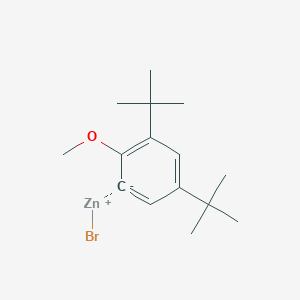
![Diphenyl(2'-(1-phenylvinyl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14885330.png)
